5-Amino-2-methyl-2-pentanol: A Comprehensive Technical Guide
5-Amino-2-methyl-2-pentanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of the amino alcohol 5-Amino-2-methyl-2-pentanol. This document consolidates available data on its chemical characteristics and outlines detailed synthetic methodologies.
Chemical and Physical Properties
5-Amino-2-methyl-2-pentanol, with the CAS number 108262-66-4, is a bifunctional organic molecule containing both a primary amine and a tertiary alcohol functional group.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| CAS Number | 108262-66-4 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of 5-Amino-2-methyl-2-pentanol
The synthesis of 5-Amino-2-methyl-2-pentanol can be achieved through various established methods for creating amino alcohols. Two primary and effective routes are detailed below: Reductive Amination of a Hydroxy Ketone and a Grignard Reaction.
Synthesis via Reductive Amination
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[2][3] In the case of 5-Amino-2-methyl-2-pentanol, the logical precursor is 4-hydroxy-4-methyl-2-pentanone. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[2]
Experimental Protocol: Reductive Amination
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Imine Formation:
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In a round-bottom flask, dissolve 1 equivalent of 4-hydroxy-4-methyl-2-pentanone in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonia (as an aqueous or alcoholic solution) to the flask. The excess ammonia drives the equilibrium towards the formation of the imine.
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The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the ketone.
-
-
Reduction:
-
Once the imine formation is complete, a reducing agent is introduced. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step due to its selectivity for the imine over the ketone.[4]
-
The reducing agent should be added portion-wise at a controlled temperature, typically between 0 °C and room temperature, to manage the reaction exotherm.
-
The reaction is stirred until the imine is fully reduced to the amine.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The solvent is removed under reduced pressure.
-
The aqueous residue is then basified with a suitable base, such as sodium hydroxide, to deprotonate the amine.
-
The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude 5-Amino-2-methyl-2-pentanol.
-
Further purification can be achieved by distillation or column chromatography.
-
Caption: Reductive amination synthesis workflow.
Synthesis via Grignard Reaction
An alternative approach involves the use of a Grignard reagent, a powerful tool for forming carbon-carbon bonds.[5] For the synthesis of a tertiary alcohol like 5-Amino-2-methyl-2-pentanol, a ketone or an ester can be used as the starting material.[6]
Experimental Protocol: Grignard Reaction
-
Reaction Setup:
-
A three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is thoroughly flame-dried to ensure anhydrous conditions.
-
Magnesium turnings are placed in the flask.
-
Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent.
-
-
Grignard Reagent Formation:
-
A solution of an appropriate alkyl halide (e.g., 3-bromopropylamine, with the amino group protected) in the anhydrous solvent is added dropwise to the magnesium turnings.
-
The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.
-
-
Reaction with Carbonyl:
-
After the Grignard reagent has formed, the flask is cooled in an ice bath.
-
A solution of acetone (propan-2-one) in the anhydrous solvent is added dropwise. Acetone will react with the Grignard reagent to form the tertiary alcohol.[7]
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed by rotary evaporation.
-
If a protecting group was used for the amine, a deprotection step is necessary.
-
The final product is purified by distillation or column chromatography.
-
Caption: Grignard reaction synthesis workflow.
Biological and Pharmacological Properties
While specific studies on the biological activity of 5-Amino-2-methyl-2-pentanol are limited, the amino alcohol functional group is a well-known pharmacophore present in numerous biologically active compounds.[8] Amino alcohols are key components in a variety of pharmaceuticals, including beta-blockers and antiviral agents.[8]
Analogs of this compound, such as other aliphatic amino alcohols, have been investigated for a range of biological activities. For instance, some amino alcohols have shown potential as anticancer and anti-inflammatory agents.[9][10] They can also serve as crucial intermediates in the total synthesis of complex natural products, such as the alkaloid Manzamine.[9] The presence of both a hydrophilic amine and a hydroxyl group allows for diverse interactions with biological targets. Further research is warranted to elucidate the specific biological and pharmacological profile of 5-Amino-2-methyl-2-pentanol.
Safety and Handling
Based on available safety data, 5-Amino-2-methyl-2-pentanol is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[11]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Amino-2-methyl-2-pentanol is a versatile amino alcohol that can be synthesized through robust and well-established organic chemistry reactions. While its specific biological functions are not yet extensively documented, its structural similarity to known pharmacologically active compounds suggests it may be a valuable building block for drug discovery and development. Further investigation into its biological properties is encouraged to unlock its full potential.
References
- 1. Page loading... [guidechem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights [mdpi.com]
- 9. Buy 5-Amino-2-pentanol HCl [smolecule.com]
- 10. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]
- 11. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]




